4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol
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Overview
Description
4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C8H4BrF3N2S and a molecular weight of 297.1 g/mol It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiol group attached to a benzimidazole ring
Preparation Methods
The synthesis of 4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 4-bromo-6-(trifluoromethyl)benzimidazole with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.
Reaction Conditions: The reaction conditions include maintaining a temperature of around 80-100°C and using a catalyst such as hydrochloric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative with a reduced thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or alkyl groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Major Products: The major products formed from these reactions include disulfides, reduced thiols, and substituted benzimidazole derivatives.
Scientific Research Applications
4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol can be compared with other similar compounds:
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1,3-dihydrobenzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2S/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDUCQCVVBSDGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=S)N2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371357 |
Source
|
Record name | 4-Bromo-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-17-8 |
Source
|
Record name | 4-Bromo-1,3-dihydro-6-(trifluoromethyl)-2H-benzimidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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